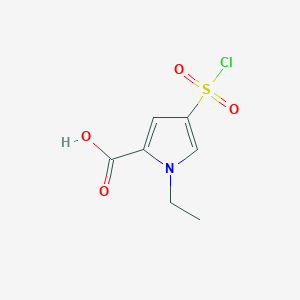
2,3-Dimethylpyrrolidine hydrochloride
Übersicht
Beschreibung
2,3-Dimethylpyrrolidine hydrochloride, also known as DMPH, is a chemical compound with the molecular formula C6H14ClN. It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylpyrrolidine hydrochloride consists of a five-membered pyrrolidine ring with two methyl groups attached . The average mass of the molecule is 135.635 Da .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Pyrrolidine derivatives serve as key intermediates and catalysts in organic synthesis. For instance, pyrrolidine-based catalysts are utilized in asymmetric syntheses, showcasing their utility in creating chiral molecules with high enantioselectivity. This is essential for pharmaceuticals where the chirality of a drug can significantly impact its efficacy and safety. The synthesis of complex molecules often requires catalysts that can facilitate or drive specific reaction pathways, and pyrrolidine derivatives are frequently chosen for their effectiveness in such roles. The versatility of pyrrolidine rings, including substituted versions like 2,3-dimethylpyrrolidine, allows for a wide range of chemical modifications, enabling the fine-tuning of catalyst properties for specific reactions (Petri et al., 2021).
Pharmaceutical Development
In drug discovery, the incorporation of pyrrolidine rings into molecular structures is a common strategy to enhance the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents. Pyrrolidine derivatives are found in a variety of drugs and are particularly valued for their ability to interact with biological targets, including enzymes and receptors, in a highly specific manner. This specificity can lead to drugs with higher potency, reduced side effects, and improved overall therapeutic profiles. The structural motif of pyrrolidine, including substituted forms such as 2,3-dimethylpyrrolidine, is associated with a range of biological activities, underscoring its importance in the design of new pharmaceuticals (Li Petri et al., 2021).
Safety And Hazards
Safety data sheets indicate that similar compounds, such as Pyrrolidine, are highly flammable and can cause severe skin burns and eye damage . They may also cause respiratory irritation . It’s important to handle these compounds with care, using protective equipment and working in well-ventilated areas .
Zukünftige Richtungen
Pyrrolidine compounds, including 2,3-Dimethylpyrrolidine hydrochloride, are of great interest in drug discovery due to their versatile scaffold . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
2,3-dimethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-4-7-6(5)2;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIXLJCHWWJBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylpyrrolidine hydrochloride | |
CAS RN |
1375474-39-7 | |
| Record name | 2,3-dimethylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-{[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl}acetamide](/img/structure/B1459228.png)
![[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1459229.png)
![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1459232.png)
![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B1459234.png)


![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)





